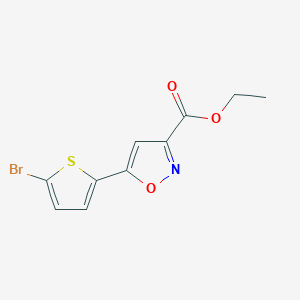

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

描述

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (CAS: 423768-50-7) is a heterocyclic compound featuring an isoxazole ring fused with a 5-bromothiophene moiety. Its molecular formula is C₁₀H₈BrNO₃S, with a molecular weight of 302.14 g/mol . Key physicochemical properties include a melting point of 51°C, predicted boiling point of 406.7±45.0°C, density of 1.583±0.06 g/cm³, and a pKa of -6.48±0.50 . The bromothienyl substituent introduces both steric bulk and electronic effects, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and hydrazide formation .

属性

IUPAC Name |

ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZZMDOBYXRSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380176 | |

| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-50-7 | |

| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium or nickel-based systems .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as microwave irradiation and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that isoxazole derivatives, including ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, exhibit significant anti-inflammatory activity. A notable patent (US5633272A) describes a class of substituted isoxazoles that selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for treating inflammation-related disorders such as arthritis. These compounds have been shown to possess a favorable selectivity profile over COX-1, potentially reducing the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Isoxazoles are known to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making them candidates for further investigation in treating infections caused by resistant strains of bacteria .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving cycloaddition reactions and nucleophilic substitutions. The synthesis often involves starting materials that include halogenated oximes and propargylic alcohols, leading to regioselectively formed isoxazoles . The molecular formula of the compound is C10H8BrNO3S, with a molecular weight of 302.14 g/mol .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of isoxazole derivatives demonstrated that this compound effectively reduced inflammation markers in vivo. The compound exhibited a significant decrease in edema in animal models when compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed noteworthy inhibition zones, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Summary of Findings

作用机制

The mechanism of action of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

生物活性

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO3S and a molecular weight of approximately 302.14 g/mol. Its structure includes a brominated thiophene ring and an isoxazole moiety, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrNO3S |

| Molecular Weight | 302.14 g/mol |

| CAS Number | 423768-50-7 |

| IUPAC Name | Ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their potential as anticancer agents. The presence of the isoxazole ring is often linked to enhanced pharmacological effects, making this compound a candidate for further studies aimed at developing new therapeutic agents against cancer.

- Anti-inflammatory Activity : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, potentially inhibiting pathways involved in inflammatory responses.

- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent, with studies indicating its ability to inhibit the growth of certain bacteria and fungi.

The biological activity of this compound is believed to be mediated through its interactions with various biological targets, including enzymes and receptors. The bromine atom in its structure may enhance its reactivity, allowing it to participate in electrophilic substitutions and nucleophilic attacks, which are crucial for its interactions with biological macromolecules.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of isoxazole compounds exhibited significant cytotoxicity against various cancer cell lines. This compound was included in the screening process, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Studies : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Synthesis Routes

The synthesis of this compound can be achieved through several methods, which allow for the production of the compound with varying yields and purities depending on reaction conditions. These methods include:

- Electrophilic bromination followed by isoxazole formation.

- Nucleophilic substitution reactions involving functionalized precursors.

常见问题

Q. What are the recommended synthetic routes for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via catalytic condensation of nitroacetate derivatives with dipolarophiles. For example, ethyl nitroacetate reacts with 5-bromo-2-thienyl-substituted intermediates under basic conditions (e.g., DABCO or 4-DMAP) in ethanol at 80°C. Yields vary significantly with reaction time and catalyst choice: DABCO (0.1 equiv.) achieves 29% yield in 72 hours, while excess nitroacetate (5 equiv.) increases yield to 46% . Optimization should focus on solvent polarity, base strength, and reaction duration to mitigate side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. Data collection using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystallographic packing . Complementary techniques include:

- NMR : H/C NMR to confirm regiochemistry of the isoxazole and bromothienyl moieties.

- Mass spectrometry : High-resolution MS to verify molecular weight (CHBrNOS, theoretical MW 314.1).

Q. What are the key solubility and stability considerations for handling this compound?

The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the bromothienyl moiety increases hydrophobicity. Stability studies should monitor decomposition under light, humidity, and elevated temperatures. Storage at –20°C in inert atmospheres is recommended for long-term preservation .

Advanced Research Questions

Q. How does the bromothienyl substituent influence electronic properties and reactivity in cross-coupling reactions?

The 5-bromo-2-thienyl group acts as a directing moiety for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling functionalization at the bromine site. Density Functional Theory (DFT) calculations can predict charge distribution, showing electron-withdrawing effects from the bromine that activate the thienyl ring for nucleophilic substitution . Experimental validation requires inert conditions (e.g., Pd catalysts, dry THF) to avoid debromination.

Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic predictions for this compound?

Discrepancies between SXRD and NMR data (e.g., unexpected dihedral angles or coupling constants) may arise from dynamic effects in solution. To address this:

Q. How can computational modeling predict biological activity of this compound and its analogs?

Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) can identify potential binding modes. Pharmacophore models should prioritize the isoxazole’s hydrogen-bonding capacity and the bromothienyl group’s hydrophobic volume. For example, analogs like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate show antiasthmatic activity, suggesting similar scaffolds may target inflammation pathways .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling reactions beyond milligram quantities risks regiochemical impurities due to competing cyclization pathways. Mitigation strategies include:

Q. How does this compound compare to its chloro- or iodo-substituted analogs in terms of reactivity and bioactivity?

Halogen substitution alters both electronic and steric profiles. Bromine offers a balance between reactivity (less inert than iodine) and leaving-group potential (better than chlorine). For instance, iodo analogs (e.g., Ethyl 4-(hydroxymethyl)-5-(3-iodophenyl)isoxazole-3-carboxylate) exhibit enhanced radiopharmaceutical potential due to iodine’s isotopic properties, whereas chlorine derivatives may prioritize cost-effectiveness .

Methodological & Collaborative Questions

Q. What collaborative approaches are recommended for multidisciplinary studies involving this compound?

- Chemistry-biology partnerships : Screen in vitro cytotoxicity (e.g., MTT assays) alongside synthetic optimization.

- Computational-experimental synergy : Validate docking results with surface plasmon resonance (SPR) binding assays.

- Crystallography networks : Share .cif files via platforms like the Cambridge Structural Database to accelerate structural comparisons .

Q. How should researchers address discrepancies in reported synthetic yields or purity across literature?

Systematic reproducibility checks are essential:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。